![molecular formula C8H15N3O B3021006 2-[(1-乙基-1H-咪唑-2-基甲基)-氨基]-乙醇 CAS No. 920478-75-7](/img/structure/B3021006.png)

2-[(1-乙基-1H-咪唑-2-基甲基)-氨基]-乙醇

描述

The compound "2-[(1-Ethyl-1H-imidazol-2-ylmethyl)-amino]-ethanol" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. Imidazole derivatives are known for their applications in pharmaceuticals, particularly as radiosensitizers and bioreductively activated cytotoxins. These compounds have shown efficacy in targeting hypoxic tumor cells both in vitro and in vivo .

Synthesis Analysis

The synthesis of related imidazole derivatives involves the preparation of 2-aminoimidazole sulfate through condensation and cyclization of aminoacetaldehyde dimethyl acetal and S-methylisothiourea hemisulfate salt . Subsequently, 2-(2-nitro-1H-imidazol) ethanol is prepared by substituting 2-bromoethanol with 2-nitroimidazole, which is obtained through a diazotization-sandmeyer reaction . These synthetic pathways are crucial for the development of novel compounds with potential therapeutic applications.

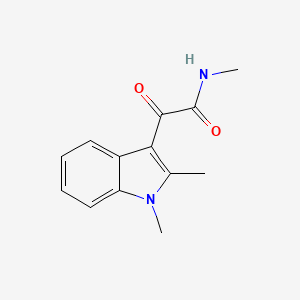

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of a nitro group and an aziridine ring, which are essential for their biological activity. The structure of these compounds has been elucidated using various analytical techniques such as 1H NMR, FT-IR, HR-MS, and elemental analysis . These techniques confirm the identity and purity of the synthesized compounds, which is critical for their subsequent evaluation as therapeutic agents.

Chemical Reactions Analysis

Imidazole derivatives undergo a variety of chemical reactions. For instance, the treatment of aziridines with hydrogen halide can yield 2-haloethylamines, which are evaluated as prodrugs of the parent aziridines . The rates of ring closure of these prodrugs in aqueous solutions are influenced by methyl substitution and the nature of the leaving group . Additionally, a competing reaction with aqueous bicarbonate ions can lead to the formation of oxazolidinone derivatives . These reactions are significant as they determine the stability and reactivity of the compounds under physiological conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of electron-withdrawing nitro groups and the aziridine ring affects the compound's behavior in biological systems. The prodrugs' activities as radiosensitizers or bioreductively activated cytotoxins are consistent with their conversion to the parent aziridine during experiments . Understanding these properties is essential for optimizing the compounds for therapeutic use.

科学研究应用

配合物的合成与表征

Hakimi 等人 (2012) 的研究重点是含有新型咪唑并[1,5-a]吡啶衍生物的氯化镉配合物的合成、晶体学和光谱表征。这项研究突出了类似化合物在开发具有独特性能的复杂材料(如配位聚合物或金属有机框架)方面的潜力,这些材料在催化、储气和分离技术中具有应用 Hakimi, M., Mardani, Z., Moeini, K., Mohr, F., Schuh, E., & Vahedi, H. (2012). Synthesis, Crystallographic and Spectral Characterization of a Cadmium Chloride Complex Containing a Novel Imidazo[1,5-a]Pyridine Derivative. Zeitschrift für Naturforschung B, 67, 452-458..

偶联反应动力学

Ranucci, E., Grigolini, M., & Ferruti, P. (2003) 研究了 2-[(1-咪唑基)甲酰氧基]甲基甲基丙烯酸酯与伯醇、仲醇和胺的偶联反应动力学,揭示了选择性反应性的见解,可以为多功能单体和聚合物的合成提供信息。这项研究可以应用于聚合物科学,特别是在设计具有特定功能的聚合物以用于医疗、电子或工业应用 Ranucci, E., Grigolini, M., & Ferruti, P. (2003). 2-[(1-Imidazolyl)formyloxy]ethyl Methacrylate as Selective Methacryloylating Agent: Kinetics of Reaction with Model Alcohols and Amines. Macromolecular Bioscience, 3, 742-748..

环保合成方法

Kalhor, M. (2015) 描述了一种使用一锅多组分反应合成新化合物的环保且有效的方法。这项研究强调了开发可持续且环保的化学合成方法以减少废物和能源消耗的重要性 Kalhor, M. (2015). A One-Pot Synthesis of Some Novel Ethyl 2-((1H-Benzo(d)imidazol-2-ylamino)(Aryl)methylthio)acetates by Nano-CuY Zeolite as an Efficient and Eco-Friendly Nanocatalyst..

新型有机化合物的开发

Asadi, S., Zebarjad, M., Masoudi, H., & Mehrabi, H. (2021) 探索了 2-氨基吡啶和梅尔德伦酸的反应性,导致新型有机化合物的合成。这类研究是有机化学的基础,为化学空间的扩展做出了贡献,在药物发现、材料科学和催化等领域具有潜在应用 Asadi, S., Zebarjad, M., Masoudi, H., & Mehrabi, H. (2021). Survey reactivity of 2-aminopyridine and Meldrum’s acid in the presence of aryl glyoxals or aryl aldehydes; ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates versus ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates. Research on Chemical Intermediates..

作用机制

Target of Action

The compound 2-[(1-Ethyl-1H-imidazol-2-ylmethyl)-amino]-ethanol is an imidazole derivative . Imidazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct activation . The exact mechanism would depend on the specific target and the structural features of the compound.

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . For example, some imidazole derivatives can affect the histamine pathway, the purine metabolism pathway, or the DNA synthesis pathway .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

The effects of imidazole derivatives can range from anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal to ulcerogenic activities, depending on their specific targets and mode of action .

属性

IUPAC Name |

2-[(1-ethylimidazol-2-yl)methylamino]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O/c1-2-11-5-3-10-8(11)7-9-4-6-12/h3,5,9,12H,2,4,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXJZEXZSGNQID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1CNCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-Ethyl-1H-imidazol-2-ylmethyl)-amino]-ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

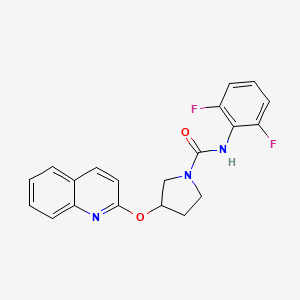

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Methoxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B3020923.png)

![2-{[2-chloro-3-(hydroxymethyl)phenyl]amino}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B3020924.png)

![1-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide](/img/structure/B3020925.png)

![methyl 4-({[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetyl}amino)benzoate](/img/structure/B3020927.png)

![N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B3020928.png)